molecular formula C5H9NO4 B12592158 3-Hydroxy-3-methyl-4-nitrobutan-2-one CAS No. 873988-89-7

3-Hydroxy-3-methyl-4-nitrobutan-2-one

Katalognummer: B12592158
CAS-Nummer: 873988-89-7
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: MJGCEBXDVDDDKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-3-methyl-4-nitrobutan-2-one is an organic compound with the molecular formula C5H9NO4 It is a derivative of butanone, featuring a hydroxyl group, a methyl group, and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-4-nitrobutan-2-one can be achieved through several methods. One common approach involves the nitration of 3-Hydroxy-3-methylbutan-2-one. The reaction typically requires a nitrating agent such as nitric acid, and the process is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-3-methyl-4-nitrobutan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of 3-Methyl-4-nitrobutan-2-one.

    Reduction: Formation of 3-Hydroxy-3-methyl-4-aminobutan-2-one.

    Substitution: Formation of 3-Chloro-3-methyl-4-nitrobutan-2-one.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-3-methyl-4-nitrobutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3-methyl-4-nitrobutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydroxy-3-methyl-2-butanone
  • 3-Hydroxy-3-methyl-4-aminobutan-2-one
  • 3-Chloro-3-methyl-4-nitrobutan-2-one

Uniqueness

3-Hydroxy-3-methyl-4-nitrobutan-2-one is unique due to the presence of both a hydroxyl group and a nitro group on the same carbon atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

873988-89-7

Molekularformel

C5H9NO4

Molekulargewicht

147.13 g/mol

IUPAC-Name

3-hydroxy-3-methyl-4-nitrobutan-2-one

InChI

InChI=1S/C5H9NO4/c1-4(7)5(2,8)3-6(9)10/h8H,3H2,1-2H3

InChI-Schlüssel

MJGCEBXDVDDDKR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C)(C[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.